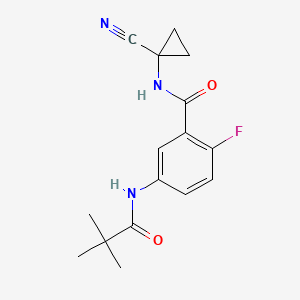

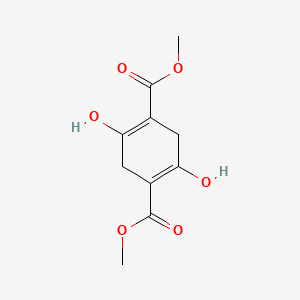

![molecular formula C15H12ClN3OS B2371931 1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea CAS No. 361375-19-1](/img/structure/B2371931.png)

1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea, also known as CCT251545, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. The compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.

Aplicaciones Científicas De Investigación

Cytokinin-like Activity and Rooting Enhancement

Urea derivatives have been identified as synthetic compounds that can act as positive regulators of cell division and differentiation. They exhibit cytokinin-like activity, which is often more potent than that of natural adenine compounds. This makes them valuable in in vitro plant morphogenesis studies for enhancing adventitious root formation (Ricci & Bertoletti, 2009).

High-Performance Dye-Sensitized Solar Cells

Cyclic thiourea/urea functionalized triphenylamine-based dyes have shown high photovoltaic performance, making them suitable for application in dye-sensitized solar cells. The incorporation of thiourea/urea groups into these dyes has been demonstrated to improve the short-circuit photocurrent density and open-circuit voltage, leading to high power conversion efficiency (Wu et al., 2013).

Corrosion Inhibition

Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, particularly for protecting mild steel in acidic solutions. Their ability to form a protective layer on the metal surface through the adsorption of active centers has been studied, providing insights into their potential use in corrosion prevention (Mistry et al., 2011).

Antioxidant Activity

New thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and shown to exhibit potent antioxidant activity. These compounds, characterized by their ability to scavenge various radicals, represent a new class of antioxidant agents worthy of further investigation (Reddy et al., 2015).

Spectroscopic and Docking Properties

Thiourea derivatives have been the subject of investigation for their spectroscopic, reactive, transport, and docking properties. Studies include understanding their molecular structure, electrostatic potential, and potential as antifungal agents through molecular docking studies (Aswathy et al., 2017).

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c16-9-3-1-4-10(7-9)18-15(20)19-14-12(8-17)11-5-2-6-13(11)21-14/h1,3-4,7H,2,5-6H2,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEIABIHNRITDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

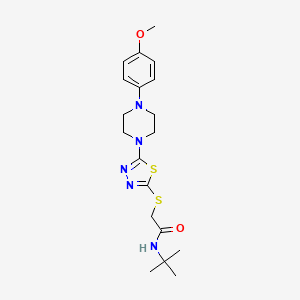

![N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2371850.png)

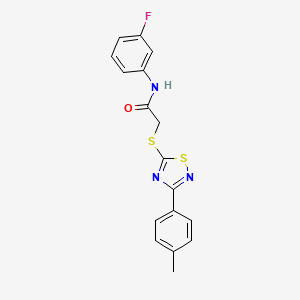

![1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol](/img/structure/B2371853.png)

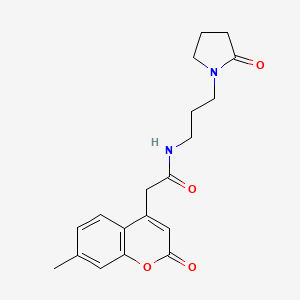

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)

![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)

![5-acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2371862.png)

![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)